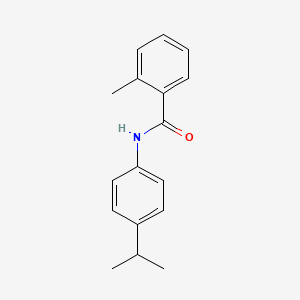

N-(4-isopropylphenyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-isopropylphenyl)-2-methylbenzamide is a compound of interest in the field of organic chemistry, particularly in the study of benzamide derivatives. These compounds are known for their diverse chemical and physical properties, which make them valuable in various chemical reactions and potential applications in material science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of N-(4-isopropylphenyl)-2-methylbenzamide and related compounds typically involves amide bond formation strategies, where the acyl group of an acid chloride reacts with an amine. For instance, studies on similar compounds have demonstrated various synthesis methods, including direct amide formation, metal-catalyzed coupling reactions, and the use of activating agents to facilitate the reaction under milder conditions (Yang, Jye‐Shane et al., 2002).

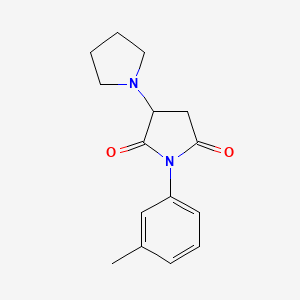

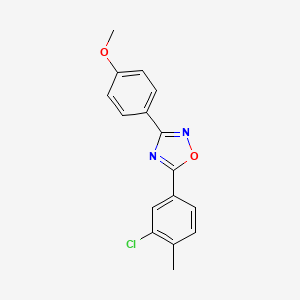

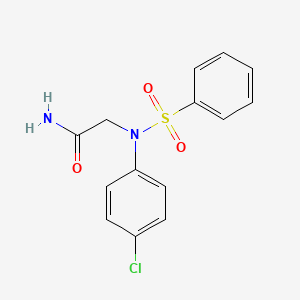

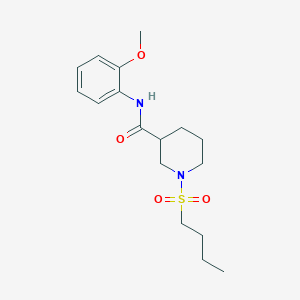

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(4-isopropylphenyl)-2-methylbenzamide, is characterized by the presence of a benzamide moiety which significantly influences their chemical behavior. X-ray diffraction studies provide insights into the molecular geometry, confirming the planarity of the benzamide structure and the orientation of substituents which impact the compound's reactivity and interactions (Mamari, Hamad H. et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the benzamide group influences the compound’s reactivity towards electrophilic and nucleophilic agents. For example, the introduction of N-phenyl substitutions can lead to fluorescence enhancement and affect the photochemical behavior of these compounds, demonstrating their potential in materials science and sensor applications (Yang, Jye‐Shane et al., 2002).

Physical Properties Analysis

The physical properties of N-(4-isopropylphenyl)-2-methylbenzamide, such as melting point, solubility, and crystal structure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and material science. Studies on similar compounds have highlighted the importance of crystallography in determining the packing and intermolecular interactions within the crystal lattice (OriiSeiki et al., 1963).

Scientific Research Applications

Synthetic Opioids Research

A study highlighted the challenges and implications of synthetic opioids in forensic analysis, emphasizing the development of alternatives to opium-based derivatives for medical use while also acknowledging the misuse of these compounds as 'research chemicals' or new psychoactive substances (NPS). This research underlines the delicate balance between advancing pharmacological options and controlling substance abuse (S. Elliott, S. Brandt, Christopher Smith, 2016) .

Aromatic Polyimides Development

Investigation into novel aromatic polyimides through synthesis and characterization of new diamines showcases the continuous effort in polymer science to enhance materials' properties for various applications, including electronics and high-performance materials (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005) .

Graphene Oxide Functionalization

A study on the functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane demonstrates the potential for enhanced sorption efficiencies, paving the way for innovative solutions in water treatment and environmental remediation (Dan Chen, Huining Zhang, Kai Yang, Hongyu Wang, 2016) .

Fluorescence Enhancement Studies

Research into the fluorescence enhancement of organic compounds through N-phenyl substitutions provides insights into the photochemical behavior of these compounds, offering applications in sensing, imaging, and optical materials (Jye‐Shane Yang, Shih-Yi Chiou, Kang-ling Liau, 2002) .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methyl-N-(4-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-12(2)14-8-10-15(11-9-14)18-17(19)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCWNEZLIYHWEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-[4-(propan-2-YL)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)

![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)